N-myristoyl-D-alanine chemical structure and properties
N-myristoyl-D-alanine chemical structure and properties
Physicochemical Profile, Synthesis, and Bio-Applications
Executive Summary
N-Myristoyl-D-alanine (N-Tetradecanoyl-D-alanine) is a lipo-amino acid comprising a 14-carbon saturated fatty acid tail (myristic acid) amide-linked to the
This guide outlines the structural properties, validated synthesis protocols, and specific biological applications of N-myristoyl-D-alanine, designed for researchers in medicinal chemistry and bacteriology.
Part 1: Molecular Architecture & Stereochemistry
1.1 Chemical Identity[2]
-
IUPAC Name: (2R)-2-(Tetradecanoylamino)propanoic acid
-
Molecular Formula:
-
Molecular Weight: 299.45 g/mol
-
Stereochemistry: The compound possesses a single chiral center at the
-carbon of the alanine moiety in the R (D) configuration.
1.2 Structural Significance
The molecule is amphiphilic, consisting of a hydrophobic C14 alkyl chain and a hydrophilic carboxyl head group.
-
The C14 Tail (Myristoyl): Provides an optimal balance between solubility and membrane insertion capability. It is sufficiently long to anchor into lipid bilayers (myristoylation anchor) yet short enough to maintain a higher Critical Micelle Concentration (CMC) than palmitoyl (C16) or stearoyl (C18) derivatives, ensuring better solubility kinetics.
-
The D-Alanine Head: The D-configuration is the critical differentiator. It mimics the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors, allowing this molecule to act as a "false substrate" or probe for bacterial enzymes (e.g., transpeptidases) while remaining invisible to most eukaryotic proteases.
| Property | Value / Description |
| Physical State | White crystalline powder |
| Solubility | Insoluble in water (acidic pH); Soluble in alkaline aqueous solution (pH > 8), Ethanol, DMSO, Methanol |
| pKa (Carboxyl) | ~3.6 – 4.0 (Estimated based on N-acyl amino acids) |
| LogP | ~5.5 (Highly lipophilic tail dominates) |
| CMC (pH 7.4) | ~0.5 – 1.5 mM (Dependent on counterion, e.g., Na+) |
Part 2: Synthesis & Purification Protocol
Methodology: The Schotten-Baumann reaction is the industry standard for synthesizing N-acyl amino acids due to its simplicity and high yield. It involves the acylation of the amino acid in an aqueous alkaline medium.
2.1 Reagents Required[3]
-
D-Alanine (High purity, >99% ee)[4]
-
Myristoyl Chloride (Tetradecanoyl chloride)
-
Sodium Hydroxide (NaOH), 1M solution
-
Hydrochloric Acid (HCl), 1M and 6M
-
Solvents: Acetone, Diethyl Ether (for washing), Ethanol (for recrystallization)
2.2 Step-by-Step Synthesis Workflow
-
Dissolution: Dissolve D-Alanine (10 mmol) in 10 mL of 1M NaOH (10 mmol) at 0°C. Ensure complete dissolution.
-
Acylation: Simultaneously add Myristoyl Chloride (11 mmol) and 1M NaOH (12 mmol) dropwise to the stirring solution over 30 minutes.
-
Critical Control: Maintain pH between 10–11 and temperature < 5°C. If pH drops below 9, the amine becomes protonated and unreactive; if pH > 12, hydrolysis of the chloride increases.
-
-
Reaction: Stir the mixture at room temperature for 3–4 hours. The solution will become viscous or precipitous as the surfactant forms.
-
Acidification: Cool the reaction mixture to 0°C. Slowly acidify with 6M HCl to pH ~2.0. The N-myristoyl-D-alanine will precipitate as a white solid.
-
Extraction/Filtration: Filter the solid. Wash with cold water to remove excess NaCl. Wash with a small amount of hexane or diethyl ether to remove unreacted fatty acid.
-
Recrystallization: Recrystallize from hot Ethanol/Water (70:30) to obtain pure crystals.
2.3 Visualization of Synthesis Logic
Caption: Schotten-Baumann acylation pathway ensuring retention of D-stereochemistry.
Part 3: Biological & Research Applications[4][7][8]
3.1 Bacterial Peptidoglycan Probe
Bacteria utilize D-alanine exclusively for cell wall synthesis. N-myristoyl-D-alanine acts as a lipophilic analog of the D-Ala monomer.
-
Mechanism: The hydrophobic tail facilitates entry into the bacterial membrane. Once inserted, the D-Ala head group can compete with endogenous D-Ala for ligase enzymes (like Ddl) or transpeptidases, potentially disrupting cell wall cross-linking.
-
Research Use: It is used to study the substrate specificity of D-amino acid oxidase (DAAO) and to probe the "D-ome" (D-amino acid pool) of bacteria.
3.2 Chiral Surfactant & Membrane Mimicry
In physical chemistry, N-myristoyl-D-alanine is used to create Langmuir-Blodgett monolayers .
-
Chiral Discrimination: When mixed with its L-enantiomer, it forms non-ideal mixtures, revealing homochiral preference in packing. This is critical for understanding how homochirality might have emerged in prebiotic chemistry.
-
Micelle Formation: At concentrations above the CMC (~1 mM), it forms micelles with a chiral surface. These chiral micelles can be used in Micellar Electrokinetic Chromatography (MEKC) to separate enantiomers of other drugs.
3.3 Drug Delivery Systems (Lipo-amino Acids)
Lipo-amino acids (LAAs) like N-myristoyl-D-alanine are used to improve the bioavailability of polar drugs.
-
Ion-Pairing: The carboxylate group can form ion pairs with cationic drugs (e.g., doxorubicin, peptides).
-
Stability: The D-configuration prevents premature degradation by serum proteases/acylases, ensuring the carrier remains intact longer than an L-alanine equivalent.
Part 4: Analytical Characterization Workflows
To validate the identity and purity of synthesized N-myristoyl-D-alanine, the following protocols are mandatory.
4.1 Proton NMR (
-NMR)
-
Solvent: DMSO-
or CDCl . -
Key Signals:
- 0.85 ppm (t, 3H): Terminal methyl of myristoyl tail.
- 1.25 ppm (m, ~20H): Methylene protons of the alkyl chain.
- 1.28 ppm (d, 3H): Methyl group of the Alanine side chain.
-
4.2–4.4 ppm (m, 1H):
-proton of Alanine (Chiral center). - 8.0–8.2 ppm (d, 1H): Amide NH proton.
4.2 Critical Micelle Concentration (CMC) Determination
-
Method: Pyrene Fluorescence Probe.
-
Protocol:
-
Prepare a stock solution of Pyrene in acetone.
-
Prepare serial dilutions of N-myristoyl-D-alanine in phosphate buffer (pH 7.4) ranging from 0.01 mM to 10 mM.
-
Add Pyrene (final conc.
M) to each vial. -
Measure Fluorescence Emission (
at 373 nm, at 384 nm). -
Plot: The ratio
vs. Log[Concentration]. The inflection point indicates the CMC.
-
4.3 CMC Visualization
Caption: Simplified cross-section of an N-myristoyl-D-alanine micelle. Hydrophilic D-Ala heads face the aqueous solvent; C14 tails aggregate internally.
References
-
Surfactant Properties of Amino Acid Derivatives
- Brito, R. O., et al. (2010). "Self-aggregation of N-acyl amino acid surfactants." Colloids and Surfaces A: Physicochemical and Engineering Aspects.
- Note: Establishes the CMC range for C12-C16 amino acid surfactants.
-
D-Amino Acids in Bacterial Cell Walls
- Cava, F., et al. (2011). "Emerging knowledge of bacterial D-amino acids." Cellular and Molecular Life Sciences.
- Context: Explains the biological relevance of D-alanine probes.
-
Synthesis of N-Acyl Amino Acids
-
Bondi, A., et al. (1956). "Synthesis and properties of N-acyl amino acids." Journal of the American Chemical Society.[5]
- Context: The foundational Schotten-Baumann protocol adapted for this guide.
-
-
Chiral Monolayers
- Nasu, S., et al. (2003). "Chiral discrimination in monolayers of N-acyl-alanine." Thin Solid Films.
- Context: Describes the phase behavior of D- vs L- isomers
